(R)-temafloxacin
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Overview
Description
(R)-temafloxacin is 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid that has R configuration. It has a role as an antibacterial drug, an antiinfective agent and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor. It is an enantiomer of a (S)-temafloxacin.
Scientific Research Applications
Pharmacokinetic Interaction with Cimetidine : Temafloxacin, a new quinolone with broad antimicrobial activity, has been studied for its pharmacokinetic interaction with cimetidine in healthy volunteers. The research focuses on the absorption and urinary excretion of temafloxacin and its interaction with cimetidine, which is often used to treat peptic ulcers (Sawae, 2012).
Novel Process for Preparation : A novel process for the preparation of temafloxacin hydrochloride has been developed, which includes steps like condensation, amination, cyclization, and others, achieving an overall yield of 45%. This research provides insights into a more efficient and effective method of synthesizing temafloxacin hydrochloride (Xin, 2000).
Effects on Insulin Secretion and Beta-Cell ATP-sensitive K+ Channels : Temafloxacin has been studied for its effects on insulin secretion and pancreatic beta-cell ATP-sensitive K(+) channel activity. It was found that temafloxacin stimulates insulin secretion and inhibits K(ATP) channel currents in a dose-dependent manner, indicating a direct action on the Kir6.2 subunits (Saraya et al., 2004).
Postmarketing Surveillance : Postmarketing surveillance of quinolones, including temafloxacin, highlighted the withdrawal of temafloxacin from the market due to unusual frequency and types of adverse drug reactions compared to other quinolones. This study emphasizes the importance of monitoring drug safety post-approval (Davey & McDonald, 2012).
Adverse Drug Reactions and Development Implications : A study on the adverse drug reactions of fluoroquinolones, including temafloxacin, discusses how increased activity of these compounds has been associated with specific idiosyncratic reactions. These reactions have led to restrictions and withdrawals of certain agents, highlighting the trade-off between increased activity and safety (Ball, 2003).
Properties
Molecular Formula |
C21H18F3N3O3 |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30)/t11-/m1/s1 |
InChI Key |
QKDHBVNJCZBTMR-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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